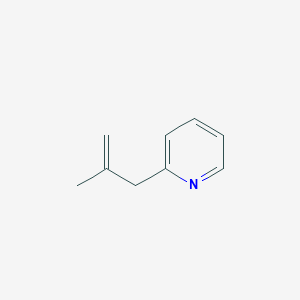

2-甲基-3-(2-吡啶基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

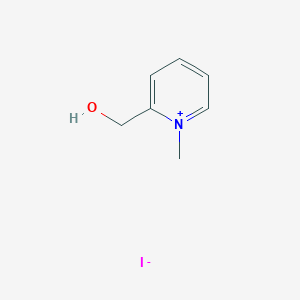

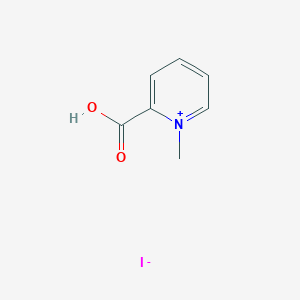

The synthesis of methylpyridines has been studied extensively. One method involves the use of a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . Another method involves the Kröhnke pyridine synthesis, a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .科学研究应用

氢化反应中的催化活性

已经探索了相关化合物对2-甲基-3-(2-吡啶基)-1-丙烯的氢化反应的催化活性。例如,使用2-(氨甲基)吡啶配体激活的钌配合物催化酮的氢化反应表现出显著的催化活性。这些配合物,特别是利用2-氨基-2-(2-吡啶基)丙烷(appH)作为配体的配合物,在温和条件下对苯乙酮的氢化反应显示出有效的催化作用。这些配体中吡啶基的存在在激活钌催化剂进行这些反应中起着至关重要的作用(Hadžović等,2007)。

金属配合物的合成和结构分析

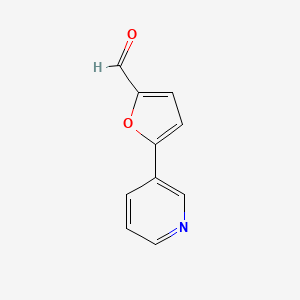

类似于2-甲基-3-(2-吡啶基)-1-丙烯的化合物已被用于合成金属配合物,展示了含吡啶配体的多功能性。例如,W(CO)5与3-(4-吡啶基)丙烯醛形成的配合物展示了独特的结构特征和电子吸收光谱,突显了这些化合物在开发具有独特性质的新金属配合物中的潜力(Hameed等,2002)。

金属超分子的形成

使用灵活的2-吡啶配体自组装金属超分子代表了另一个重要的应用。涉及银离子和1,3-双(2-吡啶基)丙烷等2-吡啶配体的反应导致形成离散的金属环配合物,展示了含吡啶化合物在构建复杂分子结构中的潜力(Shin et al., 2003)。

光致发光性质

研究了由银(I)和双功能吡啶配体形成的配位聚合物的光致发光性质,揭示了芳香环之间相互作用及其在稳定聚合物结构中的作用。这些研究有助于我们理解金属有机框架的发光性质及其在光学材料中的潜在应用(Oh et al., 2005)。

作用机制

Target of Action

The primary targets of 2-Methyl-3-(2-pyridyl)-1-propene are likely to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

The compound’s interaction with its targets involves inhibiting protein kinases . This inhibition is achieved through the compound’s resemblance in structure with the nucleotide base pair of DNA and RNA, making it a valuable compound in the treatment of cancer .

Biochemical Pathways

The affected pathways are those controlled by protein kinases . By inhibiting these enzymes, 2-Methyl-3-(2-pyridyl)-1-propene disrupts the normal functioning of these pathways, leading to changes in cell growth, differentiation, migration, and metabolism .

Result of Action

The molecular and cellular effects of 2-Methyl-3-(2-pyridyl)-1-propene’s action would be the disruption of normal cell processes controlled by protein kinases . This could lead to changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases such as cancer .

属性

IUPAC Name |

2-(2-methylprop-2-enyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-8(2)7-9-5-3-4-6-10-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHHCPHPZNGOFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501601 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936621-16-8 |

Source

|

| Record name | 2-(2-Methyl-2-propen-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936621-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylprop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

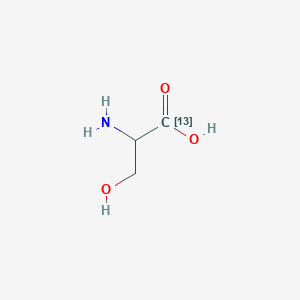

![O-[(3-Pyridyl)methyl]hydroxylamine](/img/structure/B1314999.png)